molecular formula C28H24N2O5S2 B12025332 Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-58-5

Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12025332
CAS No.: 617698-58-5
M. Wt: 532.6 g/mol
InChI Key: UGNGCMWMYURFCR-HZHRSRAPSA-N
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Description

Historical Context and Evolution of Thiazolopyrimidine Scaffolds

Thiazolo[3,2-a]pyrimidines emerged as privileged structures in medicinal chemistry following the discovery of their fused heterocyclic architecture, which combines the electronic diversity of thiazole and pyrimidine rings. Early synthetic routes, such as the one-pot cyclocondensation of thiourea with β-diketones reported by Thuraka et al. (2020), enabled efficient access to these scaffolds. The incorporation of a bridgehead nitrogen atom at the ring junction further enhanced their pharmacological profile by improving binding affinity to biological targets like DNA topoisomerases and kinase enzymes.

By the mid-2010s, researchers began systematically modifying the core structure to optimize anticancer and antimicrobial activities. For instance, Maddila et al. (2012) demonstrated that introducing arylidene groups at the C2 position significantly improved antifungal efficacy against Aspergillus fumigatus and Candida albicans. Concurrently, advances in molecular docking revealed that planar thiazolopyrimidine systems could intercalate into DNA or occupy enzyme active sites, as observed in studies of CDC25B phosphatase inhibitors. These findings catalyzed the design of derivatives with tailored substituents, such as the 3,4-dimethoxybenzylidene and thiophen-2-yl groups in the title compound, to exploit specific pharmacokinetic and pharmacodynamic interactions.

Structural Significance of Benzylidene and Thiophene Substituents

The 3,4-dimethoxybenzylidene moiety at the C2 position serves dual electronic and steric roles. The methoxy groups act as electron-donating substituents, increasing the aromatic system’s electron density to facilitate π-π stacking with nucleic acid bases or hydrophobic enzyme pockets. Crystallographic data from analogous compounds show that the benzylidene group adopts a coplanar conformation with the thiazolopyrimidine core, maximizing surface contact in DNA minor groove binding. Additionally, the methoxy oxygen atoms participate in hydrogen bonding with residues like Asp541 in topoisomerase II, as evidenced by molecular dynamics simulations.

The thiophen-2-yl group at C5 introduces sulfur-mediated hydrophobic interactions while acting as a bioisostere for phenyl rings. Comparative studies by El-Zoghbi et al. (2023) revealed that thiophene-containing derivatives exhibit enhanced cytotoxic potency against A549 lung carcinoma cells compared to their phenyl counterparts, likely due to improved membrane permeability. Furthermore, the thiophene’s lone electron pairs may coordinate with metal ions in enzymatic cofactors, a hypothesis supported by density functional theory (DFT) calculations.

The benzyl carboxylate ester at C6 modulates solubility and bioavailability. Esterification of the carboxyl group reduces polarity, enhancing passive diffusion across lipid bilayers. This modification is critical for overcoming the poor pharmacokinetic profiles of earlier carboxylic acid derivatives, as noted in ADMET studies of similar compounds. However, the ester’s lability under physiological conditions necessitates further prodrug strategies to ensure targeted delivery.

Structural comparison of the title compound (A) with unsubstituted thiazolo[3,2-a]pyrimidine (B) highlights the contributions of each substituent:

  • A : Planar benzylidene and thiophene groups enable DNA intercalation.
  • B : Lacks extended conjugation, resulting in weaker binding to topoisomerase II.

Properties

CAS No.

617698-58-5

Molecular Formula

C28H24N2O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

benzyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S2/c1-17-24(27(32)35-16-18-8-5-4-6-9-18)25(22-10-7-13-36-22)30-26(31)23(37-28(30)29-17)15-19-11-12-20(33-2)21(14-19)34-3/h4-15,25H,16H2,1-3H3/b23-15+

InChI Key

UGNGCMWMYURFCR-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Cyclocondensation (PubMed)

  • Advantages : Economical, reduces purification steps.

  • Limitations : Lower regioselectivity for bulky substituents (e.g., thiophen-2-yl).

Method 2: Stepwise Cyclization (PMC)

  • Advantages : Higher control over intermediate purity.

  • Yield : 70–85% for critical steps.

Method 3: Ammonium Acetate-Assisted Condensation (IAS)

  • Advantages : Mild conditions, short reaction time (10 minutes).

  • Scalability : Suitable for gram-scale synthesis.

Mechanistic Elucidation of Key Steps

Cyclocondensation Mechanism

  • Imine Formation : Thiophene-2-carbaldehyde reacts with thiourea to form a thioimidate intermediate.

  • Nucleophilic Attack : Benzyl acetoacetate enolate attacks the imine carbon, forming the dihydropyrimidine ring.

Benzylidene Incorporation

The thiazolopyrimidine’s active methylene group at position 2 undergoes deprotonation by ammonium acetate, followed by nucleophilic attack on 3,4-dimethoxybenzaldehyde to form the arylidene linkage.

Challenges and Mitigation

  • Byproduct Formation : Trace amounts of hydrolyzed ester (≤5%) observed during cyclization. Mitigated by anhydrous DMF and molecular sieves.

  • Isomer Separation : Chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves (Z)- and (E)-isomers.

Industrial Applicability

  • Green Chemistry : Ethanol as a solvent and ammonium acetate as a catalyst align with sustainable practices.

  • Cost Analysis : Benzyl acetoacetate ($12.5/mol) and thiophene-2-carbaldehyde ($8.2/mol) make the route cost-effective .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the presence of electron-donating and electron-withdrawing groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
Target Compound 2-(3,4-dimethoxybenzylidene), 5-(thiophen-2-yl), 6-(benzyl carboxylate) 515.6 g/mol N/A High lipophilicity (benzyl ester); methoxy groups enhance H-bonding potential
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () 5-(4-bromophenyl), 6-(ethyl carboxylate) ~420 g/mol N/A Bromine introduces halogen bonding; ethyl ester reduces steric hindrance
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2-(2-fluorobenzylidene), 5-phenyl 422.47 g/mol N/A Fluorine enhances electronegativity; planar crystal packing via π-π interactions
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2-(2,4,6-trimethoxybenzylidene), 5-phenyl 520.56 g/mol 154–156 Trimethoxy groups increase steric bulk; flattened boat conformation in pyrimidine ring
Mannich base derivatives () 2-(morpholinomethyl), 5-(2-chlorophenyl) ~450–500 g/mol N/A Morpholino group enhances antimicrobial activity; chlorophenyl improves membrane permeability

Key Findings:

Substituent Effects on Bioactivity: The thiophen-2-yl group in the target compound may enhance π-π interactions with biological targets, similar to furan or phenyl groups in analogues . Methoxy groups (3,4-dimethoxy) improve solubility and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., 4-cyano in ) .

Ethyl esters, however, may offer better metabolic stability due to easier hydrolysis .

Crystal Packing and Conformation :

  • The 3,4-dimethoxybenzylidene group in the target compound likely induces distinct dihedral angles (cf. 80.94° in ) and π-stacking patterns compared to trimethoxy or halogenated analogues .
  • Flattened boat conformations in the pyrimidine ring (common across derivatives) stabilize intermolecular interactions .

Synthetic Yields :

  • Most analogues (e.g., ) are synthesized in moderate yields (57–78%) via cyclocondensation, suggesting the target compound’s synthesis would follow similar efficiency .

Biological Performance: Mannich base derivatives () demonstrate that secondary amine functionalization (e.g., morpholino) significantly enhances antimicrobial activity, a strategy applicable to the target compound .

Biological Activity

Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its unique structural features and functional groups. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C28_{28}H24_{24}N2_{2}O5_{5}S2_{2}
Molecular Weight 532.6 g/mol
CAS Number 617698-58-5

The compound features a thiazolo-pyrimidine core structure with additional functional groups such as a benzylidene moiety and a thiophene ring, contributing to its potential biological activities.

Biological Activities

Research indicates that thiazolo-pyrimidine derivatives exhibit significant biological activities including:

  • Antimicrobial Activity : Several studies have reported that compounds in this class demonstrate potent antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi.
  • Anticancer Properties : Thiazolo-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : These compounds have also been noted for their anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
  • Cytotoxicity : The cytotoxic effects of these compounds on different cell lines have been studied extensively, revealing their potential as therapeutic agents in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolo-pyrimidine derivatives act as inhibitors for key enzymes involved in disease processes.
  • Receptor Modulation : The compound may interact with specific receptors in the body, altering cellular responses and pathways.

Case Study 1: Antibacterial Activity

A study conducted on various thiazolo-pyrimidine derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies showed that the compound effectively induced apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis indicated an increase in the sub-G1 phase population after treatment with the compound, suggesting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a thiazolo[3,2-a]pyrimidine precursor with substituted benzaldehydes. Key steps include:

  • Knoevenagel condensation : To introduce the 3,4-dimethoxybenzylidene group, refluxing with aromatic aldehydes in acetic acid/acetic anhydride mixtures under catalytic conditions (e.g., sodium acetate) .
  • Microwave-assisted synthesis : Enhances reaction rates and yields compared to conventional heating; optimal temperatures range between 80–120°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates, while ethanol/methanol facilitate recrystallization for purification .
    Critical parameters : Monitor reaction progress via TLC and HPLC to minimize side products .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, e.g., thiophen-2-yl protons (δ 7.2–7.5 ppm) and dimethoxybenzylidene protons (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 532.6 vs. theoretical 532.6 g/mol) .
  • X-ray crystallography : Resolves dihedral angles between the thiazolo-pyrimidine core and substituents, critical for understanding steric effects .
    Note : Use SHELX software for crystallographic refinement to resolve disorder in flexible groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst screening : Palladium or copper catalysts (0.5–2 mol%) enhance coupling reactions for thiophen-2-yl incorporation .
  • Solvent polarity : Lower-polarity solvents (e.g., toluene) favor cyclization, while DMF improves intermediate stability .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
    Validation : Use HPLC with UV detection (λ = 254 nm) to track byproduct formation and adjust conditions dynamically .

Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

Answer:

  • Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. SRB) .
  • Substituent effects : The 3,4-dimethoxy group may enhance COX-2 inhibition (anti-inflammatory), while the thiophen-2-yl group contributes to cytotoxic activity via π-π stacking with DNA .
    Method : Perform dual-activity profiling (e.g., COX inhibition alongside cytotoxicity assays) to identify dominant mechanisms .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
    Validation : Cross-reference with experimental SAR data—e.g., methoxy group modifications alter binding affinity by 2–3 kcal/mol .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Modify substituents :
    • Benzylidene ring : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., NO2) to test electronic effects on bioactivity .
    • Thiophene moiety : Substitute with furan or pyridine to alter π-electron density .
  • Synthetic routes : Use parallel synthesis (e.g., Ugi reaction) to generate 10–20 derivatives in a single library .
    Evaluation : Test derivatives against a panel of cancer cell lines (e.g., HCT-116, A549) and inflammatory markers (e.g., IL-6, TNF-α) .

Basic: What structural features drive its biological activity?

Answer:

  • Thiazolo-pyrimidine core : Provides rigidity for target binding; the conjugated system enables charge-transfer interactions .
  • 3,4-Dimethoxybenzylidene : Enhances lipophilicity (logP ~3.5) and membrane permeability .
  • Thiophen-2-yl group : Participates in sulfur-π interactions with cysteine residues in enzyme active sites .
    Support : X-ray data show the 3,4-dimethoxy group adopts a coplanar conformation with the core, maximizing π-stacking .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

  • Disordered substituents : The thiophen-2-yl and benzyl groups often exhibit rotational disorder. Mitigate by cooling crystals to 100 K and using SHELXL’s PART instruction .
  • Twinned crystals : Apply Hooft metrics in PLATON to detect twinning; refine using TWIN/BASF commands in SHELXL .
    Validation : Compare experimental vs. simulated powder XRD patterns to confirm phase purity .

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